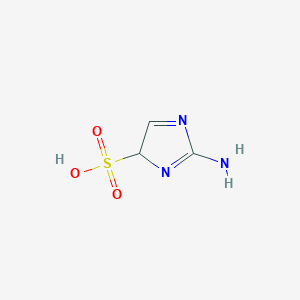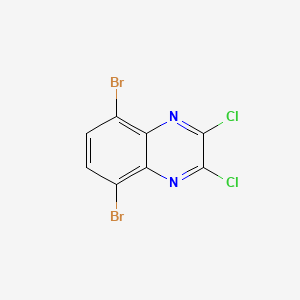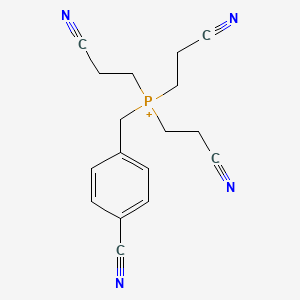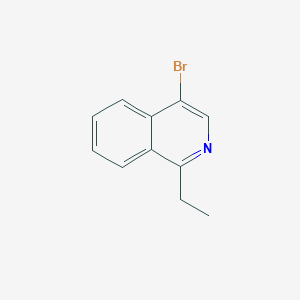
4-Bromo-1-ethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-ethylisoquinoline is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethylisoquinoline can be achieved through various methods. One notable method involves the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium. In the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN), 4-Bromoisoquinoline is selectively produced . This method is advantageous due to its selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and bromine sources ensures high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-ethylisoquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-ethylisoquinoline involves its interaction with various molecular targets. The bromine atom enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can interact with enzymes and receptors, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
4-Bromoisoquinoline: Similar structure but lacks the ethyl group.
1-Ethylisoquinoline: Similar structure but lacks the bromine atom.
4-Chloro-1-ethylisoquinoline: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-ethylisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H10BrN |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
4-bromo-1-ethylisoquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |
Clave InChI |
VULZMDGFKUAIQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
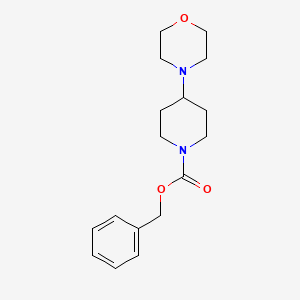
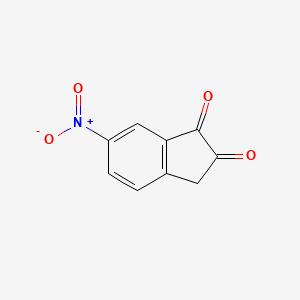

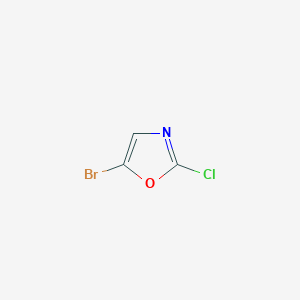

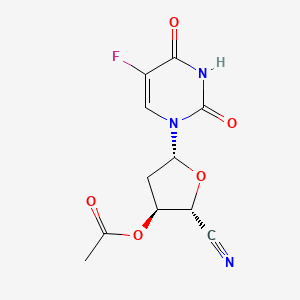
![Methyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12834189.png)
